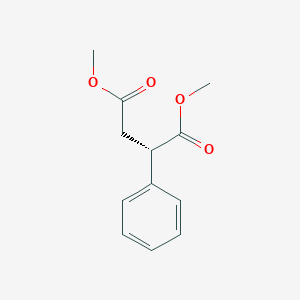
(S)-Dimethyl 2-phenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Dimethyl 2-phenylsuccinate is an organic compound that belongs to the class of succinic acid esters. These compounds are known for their wide range of applications in various industrial fields, including cosmetics, agrochemistry, and the food industry . The compound is characterized by its chiral center, which gives it specific stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (S)-Dimethyl 2-phenylsuccinate involves the bis-alkoxycarbonylation of olefins. This reaction uses an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant to achieve high yields . The starting materials for this synthesis are typically styrene and ethylene glycol, which are cheap and commercially available .
Industrial Production Methods
Industrial production of this compound often employs similar catalytic systems to those used in laboratory settings. The use of homogeneous catalysis with palladium catalysts is common due to its efficiency and ability to produce high yields .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Dimethyl 2-phenylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products vary depending on the nucleophile used but can include ethers and esters.
Aplicaciones Científicas De Investigación
(S)-Dimethyl 2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and heterocyclic compounds.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of polymers, cosmetics, and as a green plasticizer to replace phthalates.
Mecanismo De Acción
The mechanism of action of (S)-Dimethyl 2-phenylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various bioactive compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butylmalonate
- Benzylmalonate
- p-Iodobenzylmalonate
Uniqueness
(S)-Dimethyl 2-phenylsuccinate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemical property can make it more selective in certain reactions compared to its non-chiral counterparts .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique stereochemistry and reactivity make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
61548-76-3 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-phenylbutanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
Clave InChI |
CGVIBFZHFCVINR-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC=CC=C1)C(=O)OC |
SMILES canónico |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)

![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
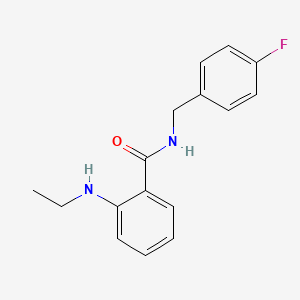
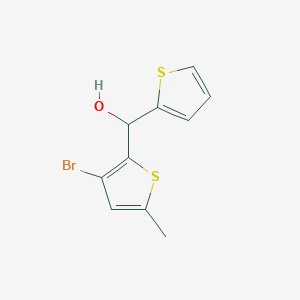


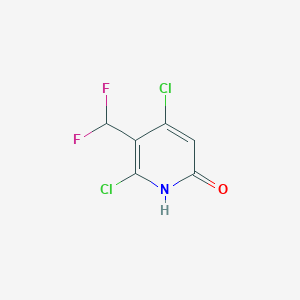
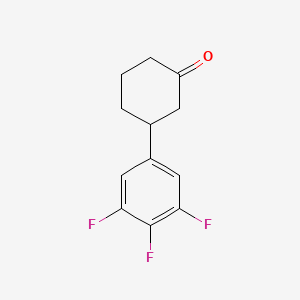
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
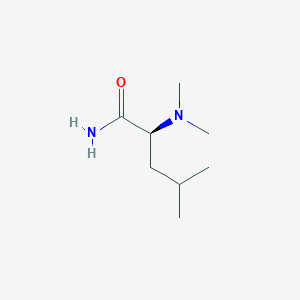
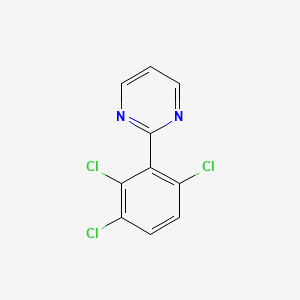
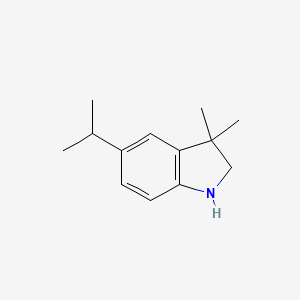
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
